molecular formula C13H12N2O7 B2646159 Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate CAS No. 1173423-60-3

Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate

Cat. No.: B2646159
CAS No.: 1173423-60-3
M. Wt: 308.246
InChI Key: FPYSMOUHESYIOQ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate is a synthetic organic compound characterized by the presence of a nitrobenzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can yield a variety of functionalized products .

Mechanism of Action

The mechanism of action of Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate involves its interaction with molecular targets such as tubulin. The compound can bind to tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • 4-Bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline

Uniqueness

Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its nitrobenzodioxole moiety is particularly important for its interaction with biological targets, setting it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O7/c1-20-13(17)6-14-12(16)3-2-8-4-10-11(22-7-21-10)5-9(8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYSMOUHESYIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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